molecular formula C9H9BrN4 B13674224 5-Amino-3-(5-bromo-2-methylphenyl)-1H-1,2,4-triazole

5-Amino-3-(5-bromo-2-methylphenyl)-1H-1,2,4-triazole

Cat. No.: B13674224
M. Wt: 253.10 g/mol
InChI Key: PMSMXJISMWXKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(5-bromo-2-methylphenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with an amino group and a brominated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(5-bromo-2-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with formic acid to yield the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(5-bromo-2-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or organolithium compounds.

Major Products Formed

    Oxidation: Nitro derivatives of the triazole compound.

    Reduction: Hydrogenated triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagent used.

Scientific Research Applications

5-Amino-3-(5-bromo-2-methylphenyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-3-(5-bromo-2-methylphenyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key amino acid residues or active sites within the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(5-chloro-2-methylphenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(5-fluoro-2-methylphenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(5-iodo-2-methylphenyl)-1H-1,2,4-triazole

Uniqueness

5-Amino-3-(5-bromo-2-methylphenyl)-1H-1,2,4-triazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous, such as in the development of brominated pharmaceuticals or materials.

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

5-(5-bromo-2-methylphenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H9BrN4/c1-5-2-3-6(10)4-7(5)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14)

InChI Key

PMSMXJISMWXKDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2=NC(=NN2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.